2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid
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Overview
Description
2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid is a complex organic compound that features a naphthalene ring, an acetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(naphthalen-1-yloxy)acetic acid, which is then reacted with various reagents to introduce the acetamido and benzoic acid groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halides or amines .
Scientific Research Applications
2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yloxy)acetic acid: Shares the naphthalene ring and acetic acid moiety.
N-phenylacetamide derivatives: Similar in having an acetamido group but differ in the aromatic ring structure.
Uniqueness
What sets 2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid apart is its combination of the naphthalene ring with the benzoic acid moiety, providing unique chemical and biological properties that are not found in the similar compounds .
Properties
IUPAC Name |
2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(22-21-12-15-7-2-4-10-17(15)20(24)25)13-26-18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2,(H,22,23)(H,24,25)/b21-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZSZSPFBXLBHP-CIAFOILYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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